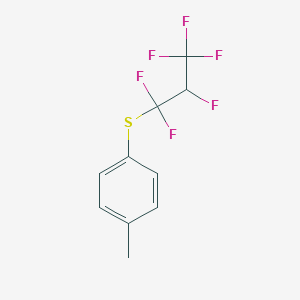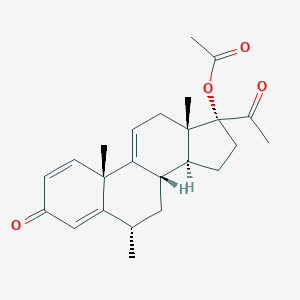
Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)-
Overview
Description
Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicine for their anti-inflammatory, anabolic, and hormonal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- typically involves multiple steps starting from a suitable steroidal precursor. The process may include:
Oxidation: Introduction of keto groups at specific positions.
Methylation: Addition of a methyl group at the 6th position.
Acetylation: Introduction of an acetate group at the 17th position.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of additional keto groups.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: Various substituents can be introduced at different positions on the steroid nucleus.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Acetylating agents: Such as acetic anhydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield additional keto-steroids, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- may have applications in various fields:
Chemistry: As a precursor for the synthesis of other steroidal compounds.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Potential use in developing anti-inflammatory or hormonal therapies.
Industry: Use in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- would involve its interaction with specific molecular targets, such as steroid receptors. It may modulate gene expression and influence various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A synthetic corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.
Testosterone acetate: An anabolic steroid used in hormone replacement therapy.
Uniqueness
Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- may have unique structural features or biological activities that distinguish it from other similar compounds. Its specific methylation and acetylation patterns could confer distinct pharmacological properties.
Properties
IUPAC Name |
[(6S,8S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6-7,9,13-14,18,20H,8,10-12H2,1-5H3/t14-,18+,20-,22+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGPDUKVGHPALY-MTCINIRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926610 | |
| Record name | 6-Methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130145-14-1 | |
| Record name | 6-Methyl-3,20-dioxo-1,4,9(11)-pregnatrien-17-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130145141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELTA-9(11)-FLUOROMETHOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX4J7G7S3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


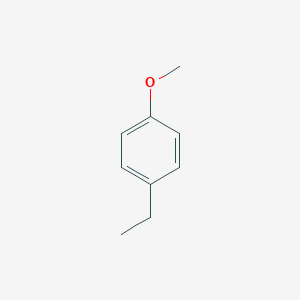
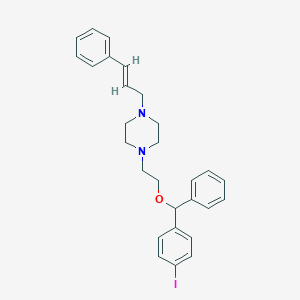
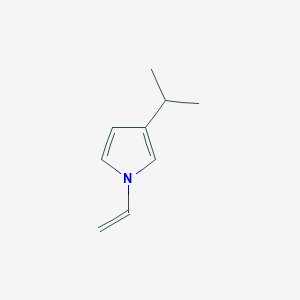


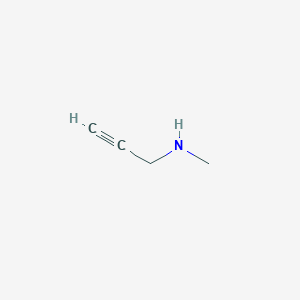
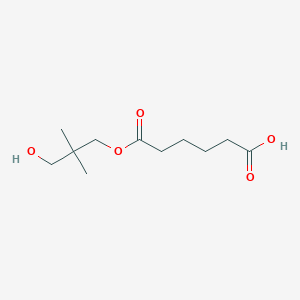
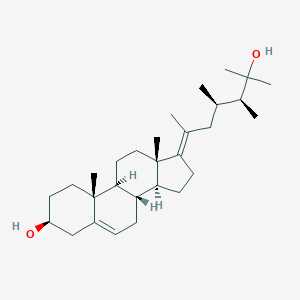

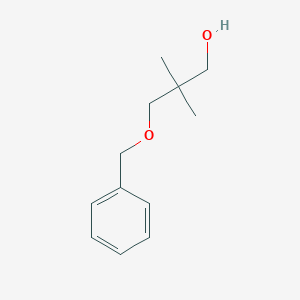
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
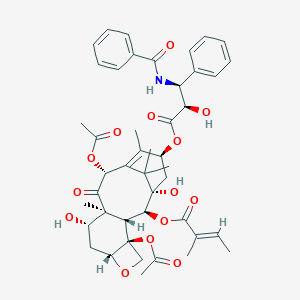
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)
